molecular formula C12H15IO3 B12070887 6-(2-Iodo-phenoxy)-hexanoic acid

6-(2-Iodo-phenoxy)-hexanoic acid

Cat. No.: B12070887
M. Wt: 334.15 g/mol
InChI Key: YPUNXEQHRJUREK-UHFFFAOYSA-N
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Description

6-(2-Iodo-phenoxy)-hexanoic acid is an organic compound characterized by the presence of an iodo-substituted phenoxy group attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Iodo-phenoxy)-hexanoic acid typically involves the reaction of 2-iodophenol with hexanoic acid derivatives under specific conditions. One common method involves the esterification of 2-iodophenol with hexanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Iodo-phenoxy)-hexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodo group can be reduced to form phenol derivatives.

    Substitution: The iodo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Iodo-phenoxy)-hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Iodo-phenoxy)-hexanoic acid involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The phenoxy group can interact with hydrophobic pockets in target molecules, enhancing its biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Iodo-phenoxy)-propionic acid
  • 4-Amino-2-iodo-phenoxy)-acetic acid methyl ester
  • 2-Chloro-6-[(2-iodophenoxy)methyl]pyridine

Comparison

6-(2-Iodo-phenoxy)-hexanoic acid is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs like 3-(2-Iodo-phenoxy)-propionic acid. The presence of the iodo group also imparts distinct chemical properties, such as increased molecular weight and potential for halogen bonding, which can enhance its interactions with biological targets .

Properties

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

6-(2-iodophenoxy)hexanoic acid

InChI

InChI=1S/C12H15IO3/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15)

InChI Key

YPUNXEQHRJUREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCC(=O)O)I

Origin of Product

United States

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